![molecular formula C18H21N5O B6641500 2-[methyl-[6-[(5-phenyl-1H-pyrazol-4-yl)methylamino]pyridin-3-yl]amino]ethanol](/img/structure/B6641500.png)
2-[methyl-[6-[(5-phenyl-1H-pyrazol-4-yl)methylamino]pyridin-3-yl]amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[methyl-[6-[(5-phenyl-1H-pyrazol-4-yl)methylamino]pyridin-3-yl]amino]ethanol, also known as MPAP, is a chemical compound that has been the subject of scientific research for its potential therapeutic applications. MPAP is a selective agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is expressed in various regions of the brain and plays a role in modulating neurotransmitter activity.
Mechanism of Action
2-[methyl-[6-[(5-phenyl-1H-pyrazol-4-yl)methylamino]pyridin-3-yl]amino]ethanol selectively activates TAAR1, which in turn modulates the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This modulation may lead to changes in neural activity that underlie the therapeutic effects of this compound.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, including increased dopamine release in the prefrontal cortex and striatum, decreased cocaine self-administration in rats, and improved cognitive function in mice.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[methyl-[6-[(5-phenyl-1H-pyrazol-4-yl)methylamino]pyridin-3-yl]amino]ethanol in lab experiments is its selectivity for TAAR1, which allows for more precise modulation of neurotransmitter activity. However, one limitation is the potential for off-target effects, as TAAR1 is also expressed in non-neuronal tissues.
Future Directions
Future research on 2-[methyl-[6-[(5-phenyl-1H-pyrazol-4-yl)methylamino]pyridin-3-yl]amino]ethanol may focus on its potential therapeutic applications in various neurological and psychiatric disorders, as well as its mechanism of action and potential side effects. Additionally, the development of more selective and potent TAAR1 agonists may lead to more effective treatments for these disorders.
Synthesis Methods
The synthesis of 2-[methyl-[6-[(5-phenyl-1H-pyrazol-4-yl)methylamino]pyridin-3-yl]amino]ethanol involves several steps, starting from commercially available starting materials. The first step involves the reaction of 3-amino-6-(bromomethyl)pyridine with 5-phenyl-1H-pyrazole-4-carbaldehyde to yield the intermediate 6-[(5-phenyl-1H-pyrazol-4-yl)methylamino]pyridine-3-carbaldehyde. This intermediate is then reacted with methyl magnesium bromide to form the corresponding alcohol, which is further reacted with ethylene oxide to yield this compound.
Scientific Research Applications
2-[methyl-[6-[(5-phenyl-1H-pyrazol-4-yl)methylamino]pyridin-3-yl]amino]ethanol has been investigated for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, and drug addiction. TAAR1 has been shown to modulate the activity of dopamine and other neurotransmitters, and this compound's selective agonism of this receptor may lead to novel treatments for these disorders.
properties
IUPAC Name |
2-[methyl-[6-[(5-phenyl-1H-pyrazol-4-yl)methylamino]pyridin-3-yl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-23(9-10-24)16-7-8-17(20-13-16)19-11-15-12-21-22-18(15)14-5-3-2-4-6-14/h2-8,12-13,24H,9-11H2,1H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMZFTPRMIAOKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CN=C(C=C1)NCC2=C(NN=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.